3-(azepan-1-ylsulfonyl)-4-methoxy-N-methylbenzamide
Overview
Description
3-(azepan-1-ylsulfonyl)-4-methoxy-N-methylbenzamide is a useful research compound. Its molecular formula is C15H22N2O4S and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(1-azepanylsulfonyl)-4-methoxy-N-methylbenzamide is 326.13002836 g/mol and the complexity rating of the compound is 466. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Safety and Hazards
Mechanism of Action
Mode of Action
A related compound, pakerine, which is an m-sulfamoyl benzamide, has been found to alleviate the photorespiratory-dependent cell death phenotype of catalase-deficient arabidopsis and tobacco plants
Biochemical Pathways
The related compound pakerine has been found to affect the hydrogen peroxide (h2o2) signaling pathway in plants
Result of Action
The related compound pakerine has been found to alleviate the cell death phenotype of cat2 mutants exposed to photorespiration-promoting conditions and delay dark-induced senescence in wild-type arabidopsis leaves
Biochemical Analysis
Biochemical Properties
3-(1-azepanylsulfonyl)-4-methoxy-N-methylbenzamide is known to interact with a variety of enzymes and proteins. It has been identified as a potent inhibitor against SIRT2, a member of the sirtuin family of proteins . The nature of these interactions involves the compound binding to the active site of the enzyme, thereby inhibiting its activity .
Cellular Effects
The effects of 3-(1-azepanylsulfonyl)-4-methoxy-N-methylbenzamide on cells are diverse and significant. It has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to shift the balance between α- and β-secretase, reducing the Aβ load and leading to cognitive improvement in two transgenic mouse models .
Molecular Mechanism
The molecular mechanism of action of 3-(1-azepanylsulfonyl)-4-methoxy-N-methylbenzamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a potent inhibitor of SIRT2, it binds to the active site of the enzyme, inhibiting its deacetylase activity .
Temporal Effects in Laboratory Settings
It has been reported to alleviate the photorespiratory-dependent cell death phenotype of catalase-deficient Arabidopsis and tobacco plants .
Metabolic Pathways
3-(1-azepanylsulfonyl)-4-methoxy-N-methylbenzamide is involved in several metabolic pathways. It is known to interact with sirtuins, a family of proteins that play crucial roles in many signaling pathways and are regarded as potential therapeutic targets in several pathological conditions .
Subcellular Localization
Given its interactions with sirtuins, which are found in various subcellular localizations , it is likely that this compound may also be found in multiple cellular compartments.
Properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-4-methoxy-N-methylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-16-15(18)12-7-8-13(21-2)14(11-12)22(19,20)17-9-5-3-4-6-10-17/h7-8,11H,3-6,9-10H2,1-2H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEQWFVOKGLFCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.